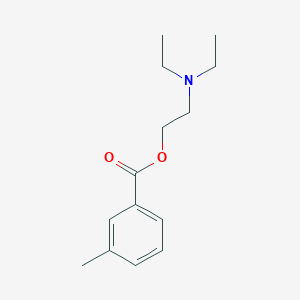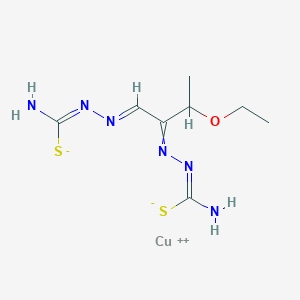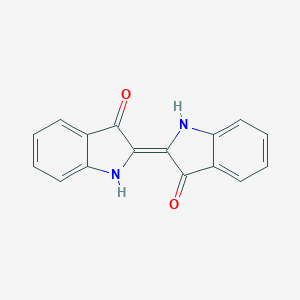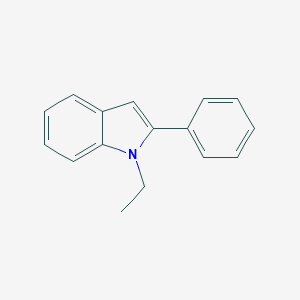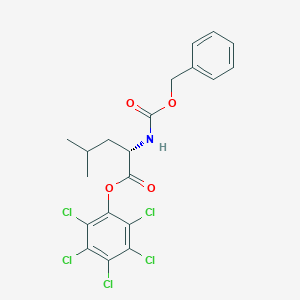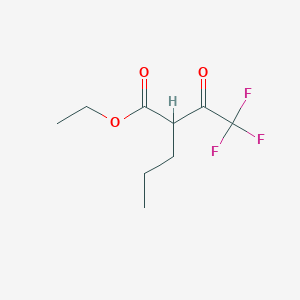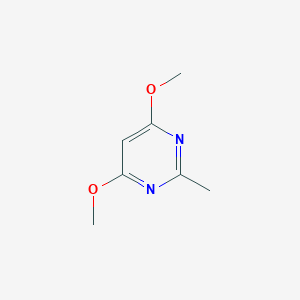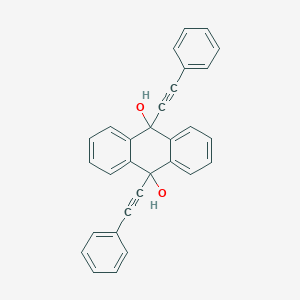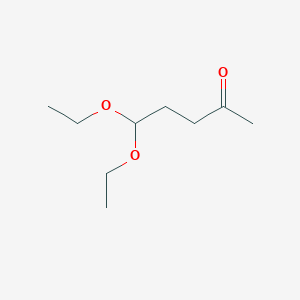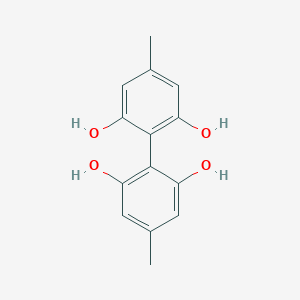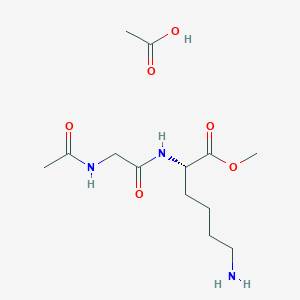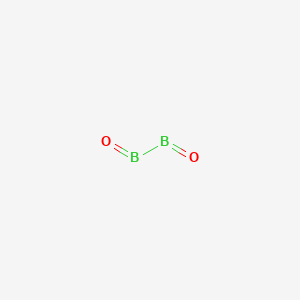
Diboron dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diboron dioxide, also known as boric anhydride, is a chemical compound with the formula B2O2. It is a white solid that is highly reactive and is used in various industrial applications. Diboron dioxide is an important compound in the field of chemistry due to its unique properties and potential applications.
Mécanisme D'action
Diboron dioxide has a unique mechanism of action due to its ability to form boron-oxygen bonds. It can act as a Lewis acid, which means that it can accept an electron pair from a Lewis base. This property makes diboron dioxide an effective catalyst in organic synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of diboron dioxide. However, studies have shown that it has low toxicity and does not cause significant harm to living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Diboron dioxide has several advantages for lab experiments. It is a highly reactive compound that can be used as a catalyst in various organic synthesis reactions. It is also relatively inexpensive and readily available. However, diboron dioxide has limitations as well. It is highly hygroscopic, which means that it absorbs moisture from the air. This property can make it difficult to handle and store.
Orientations Futures
There are several future directions for the use of diboron dioxide. One potential application is in the production of boron-doped diamond, which has potential uses in electronic devices and sensors. Additionally, diboron dioxide could be used as a catalyst in the production of biofuels and other renewable energy sources. Further research is needed to explore these potential applications and to understand the properties and mechanisms of diboron dioxide more fully.
Méthodes De Synthèse
Diboron dioxide can be synthesized by the reaction of boron trioxide with boron metal at high temperatures. The reaction produces diboron dioxide and boron oxide as byproducts. Another method of synthesis involves the reaction of boron halides with water or alcohols.
Applications De Recherche Scientifique
Diboron dioxide has various scientific research applications. It is used as a catalyst in organic synthesis reactions and as a precursor in the production of boron compounds. It is also used in the production of boron nitride and boron carbide, which are materials with high hardness and thermal stability. Additionally, diboron dioxide is used in the synthesis of boron-doped diamond, which has potential applications in electronic devices and sensors.
Propriétés
Numéro CAS |
13766-28-4 |
|---|---|
Nom du produit |
Diboron dioxide |
Formule moléculaire |
B2O2 |
Poids moléculaire |
53.63 g/mol |
Nom IUPAC |
oxo(oxoboranyl)borane |
InChI |
InChI=1S/B2O2/c3-1-2-4 |
Clé InChI |
MTKRXXSLFWZJTB-UHFFFAOYSA-N |
SMILES |
B(=O)B=O |
SMILES canonique |
B(=O)B=O |
Autres numéros CAS |
13766-28-4 |
Synonymes |
O=BB=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



